molecular formula C17H17NO4S B1614860 Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt CAS No. 66142-15-2

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B1614860
CAS No.: 66142-15-2
M. Wt: 331.4 g/mol
InChI Key: DKMBQSTXNOURJD-UHFFFAOYSA-N
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Description

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt is a heterocyclic compound with the empirical formula C17H17NO4S and a molecular weight of 331.39 g/mol . This compound is known for its unique structural properties, which include a benzoxazole ring fused with a phenyl group and a sulfopropyl side chain. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 2-methylbenzoxazole with phenylboronic acid under specific conditions to form the desired product . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where nucleophiles like amines or thiols replace the existing substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The sulfopropyl side chain plays a crucial role in enhancing the compound’s solubility and binding affinity to the target molecules.

Comparison with Similar Compounds

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt can be compared with other similar compounds, such as:

    2-Methylbenzoxazole: Lacks the phenyl and sulfopropyl groups, making it less reactive and less soluble.

    5-Phenylbenzoxazole: Lacks the methyl and sulfopropyl groups, resulting in different reactivity and solubility properties.

    3-(3-Sulfopropyl)benzoxazole: Lacks the methyl and phenyl groups, affecting its stability and binding affinity.

The uniqueness of this compound lies in its combination of structural features, which confer enhanced reactivity, solubility, and binding affinity compared to its analogs .

Properties

IUPAC Name

3-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-18(10-5-11-23(19,20)21)16-12-15(8-9-17(16)22-13)14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMBQSTXNOURJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070407
Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66142-15-2
Record name 2-Methyl-5-phenyl-3-(3-sulfopropyl)benzoxazolium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66142-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Record name 2-methyl-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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